2-Amino-4,5-dimethylnicotinic acid

Übersicht

Beschreibung

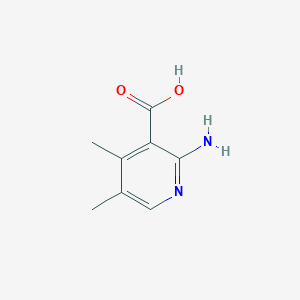

2-Amino-4,5-dimethylnicotinic acid is a heterocyclic organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and two methyl groups at the 4 and 5 positions on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethylnicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylpyridine with nitrous acid to introduce the amino group at the 2-position. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Another approach involves the use of a multi-component reaction, where aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate are reacted in aqueous media using cellulose sulfuric acid as a catalyst . This method offers advantages such as shorter reaction times, simple work-up procedures, and excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of recyclable catalysts and environmentally friendly solvents is often emphasized to ensure sustainability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,5-dimethylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Electrophilic substitution reactions often require the use of Lewis acids or other catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Drug Intermediates: 2-Amino-4,5-dimethylnicotinic acid is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and metabolic diseases. Its structural characteristics enhance the efficacy of drug formulations .

- Therapeutic Agents: The compound has been explored for its potential in developing therapeutic agents that modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety .

Case Study:

A study investigated the synthesis of novel nicotinic acid derivatives, including this compound, demonstrating their potential as agonists for nicotinic receptors. These compounds showed promising activity in vitro, suggesting potential therapeutic uses in neuropharmacology .

Biochemical Research

Key Applications:

- Metabolic Pathways: Researchers employ this compound to study various metabolic pathways and enzyme interactions. It helps elucidate cellular processes and identify potential therapeutic targets .

- Calcium Signaling: Studies have shown that modifications at specific positions on the nicotinic acid structure can influence calcium ion release in cellular models, providing insights into calcium signaling mechanisms relevant to various physiological processes .

Data Table: Calcium Signaling Studies

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 18 | Agonist for Ca²⁺ release |

| 5-Azido-NAADP | 18 | High potency for binding |

| 4-Methyl-NAADP | 100 | Reduced efficacy |

Agrochemical Applications

Key Applications:

- Pesticides and Herbicides: The compound is also being researched for its role in formulating agrochemicals. Its properties can enhance crop protection strategies while minimizing environmental impacts .

Material Science

Key Applications:

- Polymer Development: Due to its chemical stability and reactivity, this compound is explored for developing advanced materials, including polymers and coatings. This application is particularly relevant in creating materials with specific functional properties .

Analytical Chemistry

Key Applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4,5-dimethylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 2-position allows for hydrogen bonding and electrostatic interactions with active sites, while the methyl groups at the 4 and 5 positions contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4,5-dimethylpyridine: Similar structure but lacks the carboxylic acid group.

2-Amino-3,5-dimethylbenzoic acid: Similar functional groups but different ring structure.

2-Amino-4,6-dimethylnicotinic acid: Similar structure with a different substitution pattern on the pyridine ring.

Uniqueness

2-Amino-4,5-dimethylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

2-Amino-4,5-dimethylnicotinic acid (also known as 2-amino-4,5-dimethylpyridine-3-carboxylic acid) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is notable for its structural modifications that may influence its pharmacological properties, particularly in the context of enzyme inhibition and cellular signaling pathways.

This compound possesses the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 166.18 g/mol

- IUPAC Name : 2-amino-4,5-dimethylpyridine-3-carboxylic acid

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's amino and carboxylic acid functional groups enable it to participate in hydrogen bonding and ionic interactions, which are critical for its biological efficacy.

Key Mechanisms

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of certain kinases that play a role in cell signaling and proliferation.

- Calcium Mobilization : Similar to other nicotinic acid derivatives, it may influence intracellular calcium levels, potentially affecting muscle contraction and neurotransmitter release.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiproliferative Effects

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC Values : The half-maximal inhibitory concentration (IC) ranged from 10 µM to 30 µM across different cell lines.

Neuroprotective Properties

The compound has shown promise in neuroprotection through:

- Reduction of Oxidative Stress : It may mitigate oxidative damage in neuronal cells.

- Enhancement of Neurotransmitter Release : By modulating calcium signaling pathways.

Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of this compound.

Case Studies

-

Case Study on Cancer Cell Lines :

- In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in significant reductions in cell viability after 48 hours.

- The study concluded that the compound's mechanism likely involves apoptosis induction via caspase activation.

-

Neuroprotection in Animal Models :

- In vivo studies using rodent models demonstrated that administration of the compound prior to inducing oxidative stress resulted in decreased neuronal death and improved behavioral outcomes.

Eigenschaften

IUPAC Name |

2-amino-4,5-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMDLPDLKBEVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601879 | |

| Record name | 2-Amino-4,5-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111108-40-8 | |

| Record name | 2-Amino-4,5-dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.